Cyclohexane, difluoromethylene
Overview
Description
Cyclohexane, difluoromethylene is an organofluorine compound with the molecular formula C₇H₁₀F₂. It is characterized by the presence of two fluorine atoms attached to a methylene group, which is bonded to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, difluoromethylene typically involves the introduction of difluoromethylene groups into the cyclohexane ring. One common method is the difluoromethylation reaction, which can be achieved using difluorocarbene precursors. For example, difluoromethylene phosphobetaine can be used to generate difluorocarbene in situ, which then reacts with cyclohexane under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of difluoromethylene groups to the cyclohexane ring. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, difluoromethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-substituted cyclohexanones.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Difluoromethylene-substituted cyclohexanones.
Reduction: Difluoromethyl-substituted cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Cyclohexane, difluoromethylene can be compared with other similar compounds, such as:
Cyclohexane, difluoromethyl: This compound has a difluoromethyl group instead of a difluoromethylene group, leading to different chemical properties and reactivity.
Cyclohexane, trifluoromethyl: The presence of a trifluoromethyl group imparts different electronic and steric effects compared to the difluoromethylene group.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. The difluoromethylene group provides a balance between electronic effects and steric hindrance, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
- Cyclohexane, difluoromethyl
- Cyclohexane, trifluoromethyl
- Cyclohexane, fluoromethyl
Properties
IUPAC Name |
difluoromethylidenecyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKXOZJEDKJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(F)F)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219868 | |
Record name | Cyclohexane, difluoromethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-32-2 | |
Record name | (Difluoromethylene)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, difluoromethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, difluoromethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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